molecular formula C11H13B B3264054 1-(2-bromoethyl)-2,3-dihydro-1H-indene CAS No. 38434-35-4

1-(2-bromoethyl)-2,3-dihydro-1H-indene

Cat. No.: B3264054
CAS No.: 38434-35-4
M. Wt: 225.12 g/mol
InChI Key: BUOUZXCRZVKJNT-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring The compound this compound is characterized by the presence of a bromoethyl group attached to the indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoethyl)-2,3-dihydro-1H-indene typically involves the bromination of 2,3-dihydro-1H-indene. One common method is the addition of hydrogen bromide to 2,3-dihydro-1H-indene, followed by the formation of the bromoethyl group. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an ethylamine derivative, while oxidation can produce a ketone or alcohol.

Scientific Research Applications

1-(2-Bromoethyl)-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Potential use in the development of bioactive compounds for studying biological pathways and mechanisms.

    Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)-2,3-dihydro-1H-indene involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group is a key site for chemical modifications, allowing the compound to participate in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical modifications introduced.

Comparison with Similar Compounds

    1-(2-Bromoethyl)naphthalene: Similar structure with a naphthalene ring instead of an indene ring.

    2-Bromoethylbenzene: Contains a benzene ring with a bromoethyl group.

    1-(2-Bromoethyl)-1H-indene: Similar structure but without the dihydro modification.

Uniqueness: 1-(2-Bromoethyl)-2,3-dihydro-1H-indene is unique due to the presence of the dihydro modification, which affects its chemical reactivity and properties. This modification can influence the compound’s stability, reactivity towards nucleophiles, and overall chemical behavior compared to its fully aromatic counterparts.

Properties

IUPAC Name

1-(2-bromoethyl)-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOUZXCRZVKJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N,N-Carbonyl diimidazole (2.0 g, 12.3 mmol) was added to a solution of 2-indanylethanol (2.0 g, 12.3 mmol) in acetonitrile. The reaction mixture was stirred at room temperature for 1 h and allyl bromide (8.93 g, 73.8 mmol) was added. The reaction mixture was heated to 70° C. for 24 h and was poured onto water. The aqueous solution was extracted with Et2O and the organic solution was washed with water (1×) followed by brine (1×). The organic solution was dried over MgSO4, filtered, and concentrated to afford the title compound (2.54 g). 1H NMR (400 MHz, CDCl3) δ 7.10-7.25 (m, 4H), 3.48 (t, 2H), 3.11 (m, 2H), 2.63 (m, 3H), 2.07 (m, 2H).
[Compound]
Name
N,N-Carbonyl diimidazole
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8.93 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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